molecular formula C6H14O7 B12065797 2,3,4,5,6-Pentahydroxyhexanal;hydrate

2,3,4,5,6-Pentahydroxyhexanal;hydrate

Cat. No.: B12065797
M. Wt: 198.17 g/mol
InChI Key: SPFMQWBKVUQXJV-UHFFFAOYSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate: glucose , is a naturally occurring monosaccharide. It belongs to the class of aldehydes and has the molecular formula C₆H₁₂O₆ . Glucose plays a crucial role in various biological processes and serves as an essential energy source for living organisms.

Preparation Methods

a. Synthetic Routes: Glucose can be synthesized through several methods:

    Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.

    Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.

b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.

Chemical Reactions Analysis

Types of Reactions: Glucose undergoes various chemical reactions:

    Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.

    Reduction: It can be reduced to sorbitol or other polyols.

    Substitution: Glucose derivatives participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various reagents, such as acetyl chloride or bromine, can be used.

Major Products:
  • Oxidation: Gluconic acid
  • Reduction: Sorbitol
  • Substitution: Glucose derivatives (e.g., glucose pentaacetate)

Scientific Research Applications

Glucose has diverse applications:

    Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.

    Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.

    Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.

Mechanism of Action

Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.

Comparison with Similar Compounds

Glucose stands out due to its central role in metabolism. Similar compounds include fructose, galactose, and ribose.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMQWBKVUQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-10-1
Record name α-D-Glucopyranose, hydrate (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579
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